Antiproliferative Potency of 6,7,8-Trimethoxy-Derived 4-Aminoquinazolines vs. PD153035 Baseline
Derivatives synthesized from 4-chloro-6,7,8-trimethoxyquinazoline via SNAr with aryl amines were evaluated by MTT assay across four cancer cell lines, with the most potent analogs (6b and 6e) exhibiting IC50 values of 5.8–9.8 μM [1]. In a separate head-to-head study, most 6,7,8-trimethoxy N-aryl-substituted compounds showed inferior anticancer activity compared with the reference drug PD153035 [2]. This demonstrates that while the 6,7,8-trimethoxy core produces moderate micromolar antiproliferative activity, it does not replicate the sub-nanomolar EGFR inhibition of the 6,7-dimethoxy pharmacophore, indicating a divergent mechanism of action [3].
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Derivatives from 4-chloro-6,7,8-trimethoxyquinazoline: IC50 5.8–9.8 μM (most potent analogs 6b, 6e) against PC3, A431, Bcap-37, BGC823 cell lines |
| Comparator Or Baseline | PD153035 (4-(3-bromoanilino)-6,7-dimethoxyquinazoline): IC50 0.025 nM (25 pM) against EGFR kinase; inferior activity of trimethoxy compounds vs. PD153035 explicitly noted |
| Quantified Difference | Trimethoxy derivatives are approximately 230,000-fold less potent than PD153035 on EGFR, but retain micromolar antiproliferative activity via a tubulin-targeting mechanism |
| Conditions | MTT assay; PC3 (prostate), A431 (epidermoid), Bcap-37 (breast), BGC823 (gastric) cancer cell lines; 48 h incubation |
Why This Matters
This differentiation confirms that the 6,7,8-trimethoxy building block is not a suitable replacement for 6,7-dimethoxy intermediates in EGFR kinase inhibitor programs, but is appropriate for projects targeting the tubulin-colchicine axis.
- [1] Liu, G.; Hu, D.-Y.; Jin, L.-H.; Song, B.-A.; Yang, S.; Liu, P.-S.; Bhadury, P. S.; Ma, Y.; Luo, H.; Zhou, X. Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives. Bioorg. Med. Chem. 2007, 15, 6608-6617. View Source
- [2] Liu, G.; Liu, C.; Sun, L.; Chen, H. Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives. Eur. J. Med. Chem. 2010, 45, 2348-2353. View Source
- [3] Bridges, A. J.; Zhou, H.; Cody, D. R.; Rewcastle, G. W.; McMichael, A.; Showalter, H. D. H.; Fry, D. W.; Kraker, A. J.; Denny, W. A. Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor. J. Med. Chem. 1996, 39, 267-276. View Source
